2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid chemical structure and properties
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, predicted physicochemical properties, and a proposed synthetic pathway. Furthermore, it explores the potential biological significance of the 1-oxa-8-azaspiro[4.5]decane scaffold, drawing from existing research on related analogues. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
Introduction
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of selective and potent ligands for various biological targets. Notably, derivatives of this spirocyclic system have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease and as sigma-1 receptor ligands for imaging and therapeutic applications. This guide focuses on a specific derivative, 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid, providing a detailed analysis of its chemical characteristics and a prospective synthesis route.
Chemical Structure and Identification
The chemical structure of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid is characterized by a spirocyclic system where a piperidine ring and a tetrahydrofuran ring are joined at a single carbon atom. The acetic acid moiety is attached to the 3-position of the tetrahydrofuran ring.
IUPAC Name: 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid
CAS Number: 1356447-07-8[1]
Molecular Formula: C₁₀H₁₇NO₃
Molecular Weight: 199.25 g/mol
Chemical Structure Diagram:
Caption: Chemical structure of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 199.25 g/mol | - |
| XLogP3 | -0.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 199.120843 g/mol | PubChem |
| Monoisotopic Mass | 199.120843 g/mol | PubChem |
| Topological Polar Surface Area | 58.6 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 215 | PubChem |
| pKa (most acidic) | 4.35 ± 0.10 | ChemAxon |
| pKa (most basic) | 9.25 ± 0.20 | ChemAxon |
| Solubility | (Not available) | - |
| Melting Point | (Not available) | - |
| Boiling Point | (Not available) | - |
Proposed Synthetic Pathway
A specific, experimentally validated synthesis for 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid is not currently published. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of the 1-oxa-8-azaspiro[4.5]decane core and subsequent functionalization. The proposed pathway involves the synthesis of the key intermediate, 1-oxa-8-azaspiro[4.5]decan-3-ol, followed by the introduction of the acetic acid moiety via a Williamson ether synthesis.
4.1. Synthesis of the 1-Oxa-8-azaspiro[4.5]decane Core
The synthesis of the spirocyclic core can be adapted from literature procedures for related compounds. A common strategy involves the construction of the piperidine and tetrahydrofuran rings in a sequential manner.
4.2. Proposed Synthesis of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid
The final step in the proposed synthesis is the attachment of the acetic acid side chain to the hydroxyl group of the spirocyclic alcohol intermediate. This can be achieved through a Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an organohalide.[2][3][4][5][6]
Reaction Scheme:
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Synthesis of tert-Butyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yloxy)acetate
-
Preparation: To a solution of 1-oxa-8-azaspiro[4.5]decan-3-ol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of tert-butyl bromoacetate (1.2 equivalents) in anhydrous THF dropwise.[7][8][9][10][11]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl ester.
Step 2: Synthesis of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid
-
Deprotection: Dissolve the purified tert-butyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yloxy)acetate (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Acidolysis: Add trifluoroacetic acid (TFA, excess) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or trituration with a suitable solvent system to yield the final product, 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid.
Potential Biological Significance and Applications
While the specific biological activity of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid has not been reported, the parent 1-oxa-8-azaspiro[4.5]decane scaffold is a key component in several biologically active molecules.
-
M1 Muscarinic Agonists: A number of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists.[12] These compounds have shown potential in preclinical models for the symptomatic treatment of dementia, particularly Alzheimer's disease. The acetic acid moiety of the target compound could potentially interact with different residues in the binding pocket of the M1 receptor, leading to a modified pharmacological profile.
-
Sigma-1 Receptor Ligands: The 1-oxa-8-azaspiro[4.5]decane core has also been utilized in the development of selective sigma-1 receptor ligands.[13] These ligands have applications in positron emission tomography (PET) imaging of sigma-1 receptors in the brain and as potential therapeutic agents for neurological disorders. The introduction of a carboxylic acid group could influence the pharmacokinetic and pharmacodynamic properties of such ligands.
The presence of both a basic nitrogen atom in the piperidine ring and an acidic carboxylic acid group makes 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid a zwitterionic compound at physiological pH. This characteristic could significantly impact its solubility, membrane permeability, and interaction with biological targets.
Conclusion
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid is a structurally intriguing molecule that holds promise for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its chemical structure, predicted properties, and a plausible synthetic route. The established biological relevance of the 1-oxa-8-azaspiro[4.5]decane scaffold suggests that this particular derivative warrants synthesis and pharmacological evaluation to explore its potential as a novel therapeutic agent. The proposed synthetic protocol provides a solid foundation for researchers to access this compound for further studies.
References
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemsrc. 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubChem. 2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-. [Link]
-
Google Patents. 2-Oxo-1-oxa-8-azaspiro[1][5] decane derivatives, processes for their preparation and pharmaceutical compositions thereof.
-
PubChem. 2-Oxa-8-azaspiro(4.5)decane. [Link]
-
Supporting Information. tert-butyl 2-(4-methoxyphenylthio)acetate (17). [Link]
-
PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
-
Royal Society of Chemistry. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. [Link]
-
PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
-
Organic Syntheses. tert-butyl bromoacetate. [Link]
-
PubChemLite. 2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride. [Link]
-
PubChemLite. 1-oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 7-methyl-2-oxo-, 2-diethylaminoethyl ester, fumarate, (z)-. [Link]
-
PrepChem.com. Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. [Link]
-
Semantic Scholar. A Simple Method for the Synthesis of tert-Butyl 2-Bromoacetate. [Link]
- Google Patents. SUBSTITUTED AZASPIRO (4.5)
Sources
- 1. 2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid | C11H16N2O4 | CID 4868347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]
- 8. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
